molecular formula C11H12N4O2 B2448257 N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1498155-47-7

N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2448257
CAS No.: 1498155-47-7
M. Wt: 232.243
InChI Key: ZSGCBYLBJWKZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide: is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a methoxy group and a methyl group attached to a phenyl ring, which is further connected to the triazole ring via a carboxamide linkage. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Attachment of the Phenyl Ring: The phenyl ring with the methoxy and methyl substituents can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable phenyl halide with a nucleophile.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, advanced crystallization techniques may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide linkage, resulting in the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology:

    Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for imaging or tracking purposes.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Therapeutics: It may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry:

    Polymer Synthesis: The compound can be used as a monomer or a cross-linking agent in the synthesis of polymers.

    Agriculture: It may find applications in the development of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
  • N-(4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
  • N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Comparison:

  • N-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
  • N-(4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.
  • N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: The position of the carboxamide group is different, potentially altering its binding affinity and specificity.

The unique combination of the methoxy and methyl groups in N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide imparts distinct properties that can be advantageous in specific applications.

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-7-5-8(17-2)3-4-9(7)13-11(16)10-6-12-15-14-10/h3-6H,1-2H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGCBYLBJWKZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.